1-(Pyrimidin-4-yl)guanidine

Description

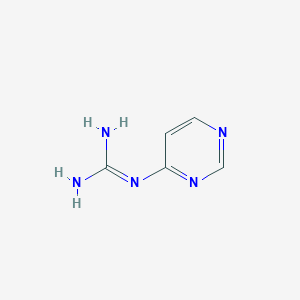

Structure

3D Structure

Properties

Molecular Formula |

C5H7N5 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2-pyrimidin-4-ylguanidine |

InChI |

InChI=1S/C5H7N5/c6-5(7)10-4-1-2-8-3-9-4/h1-3H,(H4,6,7,8,9,10) |

InChI Key |

DBARKKBUJYFCGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1N=C(N)N |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis of Pyrimidinylguanidines

Elucidation of Solid-State Structures via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and tautomeric preferences of pyrimidinylguanidines in the solid state.

Studies on derivatives such as N,N'-substituted 1-(4,6-dimethylpyrimidin-2-yl)guanidines have revealed significant insights into their solid-state structures. mdpi.com The geometry and tautomeric form of the guanidine (B92328) moiety are highly influenced by the electronic properties of its substituents and the hydrogen bonding patterns within the crystal lattice. mdpi.com For instance, the guanidine can crystallize in different tautomeric forms, such as a cis-trans or a cis-cis geometry, depending on the electron-donating or -withdrawing nature of the substituents on the aniline (B41778) ring. mdpi.com In one class of these compounds, a cis-trans tautomer is observed with the shorter C=N bond directed toward the pyrimidyl group. mdpi.com However, when more electron-deficient aniline substituents are introduced, the structure shifts to a cis-cis form. mdpi.com

Table 1: Selected Crystallographic Data for a Representative Pyrimidinylguanidine Derivative (Data for 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | P2₁2₁2₁ | mdpi.com |

| a (Å) | 8.23 | mdpi.com |

| b (Å) | 12.45 | mdpi.com |

| c (Å) | 13.54 | mdpi.com |

| Key Interactions | Intermolecular H-bonding | mdpi.com |

Solution-State Conformations and Tautomerism Studies through Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamic behavior of molecules in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while ¹⁵N NMR is particularly powerful for studying the tautomerism of nitrogen-rich compounds like pyrimidinylguanidines.

For derivatives like 1-benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine, ¹H NMR spectra in DMSO-d₆ show distinct signals for the pyrimidine (B1678525) ring protons, the methyl groups, and the benzyl (B1604629) substituent. mdpi.com The amine protons often appear as broad signals due to chemical exchange and quadrupole effects. mdpi.com ¹³C NMR spectra complement this data, with characteristic chemical shifts for the pyrimidine ring carbons and the central carbon of the guanidine group. mdpi.com

Tautomerism is a key feature of pyrimidinylguanidines. The guanidine group can exist in different protonation states and isomeric forms. Studies on related compounds like 2-hydrazino-4,6-dimethylpyrimidine have shown that they exist predominantly as the amino tautomer in solution. rsc.org ¹⁵N NMR spectroscopy is highly effective for distinguishing between tautomers because the chemical shift of nitrogen is very sensitive to its chemical environment and hybridization state. rsc.orgresearchgate.net For example, a significant difference in chemical shifts would be expected between the imino (=N-) and amino (-NH₂) nitrogens in the guanidine moiety. While specific NMR data for 1-(Pyrimidin-4-yl)guanidine is not available in the search results, the data from its analogues provide expected chemical shift ranges.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pyrimidinylguanidine Derivative (Data for 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 7.68 (br s, 2H) | NH₂ | mdpi.com |

| 7.34 (m, 4H) | Ar-H | mdpi.com | |

| 7.25 (m, 1H) | Ar-H | mdpi.com | |

| 6.48 (s, 1H) | Pyrimidine C5-H | mdpi.com | |

| 4.50 (s, 2H) | CH₂ | mdpi.com | |

| 2.22 (s, 6H) | CH₃ | mdpi.com | |

| ¹³C | 166.5, 166.2 | Pyrimidine C4/C6 | mdpi.com |

| 158.2 | Guanidine C | mdpi.com | |

| 140.7, 128.7, 127.5, 127.1 | Aromatic C | mdpi.com | |

| 110.6 | Pyrimidine C5 | mdpi.com | |

| 44.0 | CH₂ | mdpi.com | |

| 24.0 | CH₃ | mdpi.com |

Analysis of Molecular Signatures using Vibrational (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has characteristic vibrational frequencies, making FT-IR an excellent tool for identifying the presence of specific structural motifs.

In pyrimidinylguanidines, key vibrational bands are expected for the N-H, C=N, and C-N bonds of the guanidine group, as well as for the pyrimidine ring. FT-IR spectra of related compounds show characteristic absorptions that confirm their structure. mdpi.com For example, N-H stretching vibrations typically appear as broad bands in the region of 3100-3500 cm⁻¹. mdpi.com The C=N stretching vibration of the guanidine moiety is a strong indicator and is often observed around 1525-1655 cm⁻¹. conicet.gov.ar Vibrations associated with the pyrimidine ring (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for a Representative Pyrimidinylguanidine Derivative (Data for 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3272, 3109 | N-H stretching | mdpi.com |

| 3024, 2980, 2918 | C-H stretching (aromatic & aliphatic) | mdpi.com |

| 1566, 1520 | C=N and C=C stretching (guanidine/pyrimidine) | mdpi.com |

| 1411, 1373, 1328 | Ring vibrations, C-N stretching | mdpi.com |

Electronic Absorption (UV-Visible) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The pyrimidine ring and the guanidine group both contain π-systems and non-bonding electrons (n-electrons), which can undergo electronic transitions.

The expected transitions for this compound are π → π* and n → π. The aromatic pyrimidine ring will give rise to intense π → π transitions. The C=N double bond and the lone pairs on the nitrogen atoms of the guanidine group also contribute to the electronic spectrum. A study on a complex pyrimidine derivative reported a maximum absorption (λmax) at 275 nm, which is typical for such heterocyclic systems. nih.gov The absorption spectrum is influenced by the solvent polarity and the pH, as these can affect the protonation state and tautomeric equilibrium of the molecule, thereby altering the energy levels of the electronic orbitals. technologynetworks.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy. For several derivatives of 1-(4,6-dimethylpyrimidin-2-yl)guanidine, the experimentally found molecular ion peaks from HRMS analysis closely match the calculated values, confirming their chemical formulas. mdpi.com

The fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) provides structural clues. For pyrimidinylguanidines, fragmentation is likely to occur at the C-N bonds linking the guanidine group to the pyrimidine ring. Common fragmentation pathways for pyrimidine derivatives include the loss of small molecules like HCN or cyanamide, and the cleavage of the pyrimidine ring itself. researchgate.net The guanidine portion can also fragment. Analysis of the fragmentation pattern helps to confirm the connectivity of the atoms within the molecule. scirp.orgresearchgate.net

Computational and Theoretical Chemistry Investigations of 1 Pyrimidin 4 Yl Guanidine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(Pyrimidin-4-yl)guanidine, DFT calculations are instrumental in predicting its geometry, electronic properties, and chemical reactivity. rsc.orgdergipark.org.tr

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netwuxibiology.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

| Computational Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. A higher HOMO energy suggests better electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. A lower LUMO energy suggests better electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. wuxibiology.com |

This table provides a conceptual overview. Specific energy values for this compound would require dedicated DFT calculations.

Key descriptors such as chemical potential, hardness, and the electrophilicity index can be calculated from the HOMO and LUMO energies. nih.govresearchgate.net These parameters help in predicting how this compound will interact with other molecules, for instance, whether it will act as a nucleophile in a given reaction. mdpi.comresearchgate.net The imine-like nitrogen in the guanidine (B92328) moiety is often a primary site for nucleophilic attack. mdpi.com

Molecular Modeling and Docking Simulations for Interaction Mechanism Elucidation

Molecular modeling and docking simulations are invaluable for understanding how a molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. These computational techniques predict the preferred binding orientation and affinity of a ligand to a target protein. arabjchem.orgnih.gov

For pyrimidine-guanidine hybrids, docking studies have been employed to elucidate their binding modes within the active sites of various enzymes. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-protein complex. The guanidinium (B1211019) group, in its protonated form, is particularly effective at forming strong hydrogen bonds with negatively charged or polar residues in a protein's active site. nih.gov The pyrimidine (B1678525) ring can participate in π-π stacking interactions with aromatic amino acid residues. nih.gov Such studies are crucial in the rational design of more potent and selective inhibitors. nih.govcardiff.ac.uk

Analysis of Electron Delocalization and Aromaticity (e.g., Y-delocalization in Guanidine Systems)

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. wikipedia.org The pyrimidine ring in this compound is an aromatic heterocycle. The guanidine group itself exhibits a unique form of electron delocalization known as "Y-aromaticity" or "Y-delocalization". acs.org

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (FT-IR), which can be compared with experimental data to validate the computed structure. rsc.orgmpg.de For this compound, theoretical calculations can help assign the signals in its 1H and 13C NMR spectra and understand the vibrational modes observed in its IR spectrum. nih.govajol.info

Furthermore, the bond connecting the pyrimidine ring and the guanidine group has a certain degree of rotational freedom, leading to different possible conformations. plos.org Theoretical calculations can determine the relative energies of these conformers, predicting the most stable three-dimensional structure of the molecule. plos.orgdiva-portal.org Understanding the conformational preferences is crucial as the biological activity of a molecule often depends on its specific 3D shape. cardiff.ac.uknih.gov

Theoretical Studies on Protonation States and Basicities of Guanidine Moieties

Guanidines are among the strongest organic bases. ineosopen.orgrsc.org Their high basicity is a result of the resonance stabilization of the resulting guanidinium cation, where the positive charge is delocalized over all three nitrogen atoms. researchgate.netresearchgate.net The pKa value of a guanidine derivative is highly dependent on the substituents attached to it. ineosopen.org

For this compound, theoretical calculations can predict the most likely site of protonation and the pKa of the molecule. researchgate.net The nitrogen atoms in the pyrimidine ring also have basic character, but the guanidine moiety is expected to be significantly more basic. plos.org Computational studies can model the protonation equilibria and provide insights into the structure and stability of the protonated species, which is often the biologically active form. nih.govmdpi.com These theoretical predictions of basicity are vital for understanding the behavior of this compound in a physiological environment.

Coordination Chemistry and Metal Complexation of Pyrimidinylguanidine Ligands

Design and Synthesis of Pyrimidinylguanidine Ligands for Metal Ions

The design of pyrimidinylguanidine ligands is centered on harnessing the distinct donor properties of both the pyrimidine (B1678525) and guanidine (B92328) moieties. The pyrimidine ring offers nitrogen atoms with varying basicity and steric environments, while the guanidine group provides a highly basic, electron-rich site capable of strong coordination. The synthesis of these ligands often involves multi-step procedures. A common strategy is the cyclocondensation of α-aminoamidines with saturated carbonyl derivatives to form the pyrimidine core. researchgate.net Another approach involves the reaction of a substituted propenone with an amidine, like guanidine hydrochloride, to yield the corresponding pyrimidine. researchgate.net More specifically, the synthesis of 1-(Pyrimidin-4-yl)guanidine and its derivatives can be achieved through methods such as the condensation of β-aminoacrylates with dimethylformamide dimethylacetal (DMF-DMA), followed by cyclization with primary amines. acs.org The strategic placement of substituents on either the pyrimidine ring or the guanidine group allows for the fine-tuning of the ligand's electronic and steric properties, thereby influencing its coordination behavior with metal ions. researchgate.netmdpi.com

A key consideration in the design of these ligands is the potential for chelation, where both the pyrimidine and guanidine groups coordinate to the same metal center, forming a stable chelate ring. at.uaacs.org The flexibility of the linker between these two groups is a critical design element that dictates the bite angle and the stability of the resulting metal complex. acs.org

Investigation of Metal Ion Binding Affinity and Selectivity

The presence of multiple donor atoms in pyrimidinylguanidine ligands makes the investigation of their binding affinity and selectivity towards different metal ions a crucial area of research. These ligands have demonstrated the ability to form stable complexes with a range of transition metals and main group elements. at.uamdpi.com The binding affinity is influenced by several factors, including the nature of the metal ion (such as its size, charge, and electronic configuration), the solvent system, and the specific structure of the ligand. utwente.nlmdpi.com

Computational methods, such as Density Functional Theory (DFT), have been employed to predict and understand the binding energies and geometries of these metal-ligand interactions. mdpi.com Studies have shown that the deprotonation of the guanidine group can significantly enhance the ligand's binding strength due to increased electron density. mdpi.com

Selectivity is a key aspect of ligand design, aiming to create ligands that preferentially bind to a specific metal ion over others. rsc.orgnih.gov For pyrimidinylguanidine ligands, selectivity can be engineered by modifying the ligand's structure to create a binding pocket that is sterically and electronically complementary to the target metal ion. nih.gov For instance, introducing bulky substituents can create steric hindrance that favors the binding of smaller metal ions. rsc.org The ability of these ligands to exhibit selectivity is critical for their potential applications in areas such as metal ion sensing and separation. rsc.orgresearchgate.net

Structural Variety and Stoichiometry of Metal-Guanidine-Pyrimidine Complexes

The coordination of this compound and related ligands to metal ions gives rise to a rich structural diversity in the resulting complexes. The stoichiometry of these complexes, referring to the ratio of metal ions to ligands, can vary significantly. Common stoichiometries observed include 1:1 and 1:2 (metal:ligand), although more complex arrangements are also possible. mdpi.comat.ua

The structural variety is a direct consequence of the versatile coordination modes of the pyrimidinylguanidine ligand. It can act as a monodentate ligand, coordinating through either a pyrimidine nitrogen or the imine nitrogen of the guanidine group. at.ua More commonly, it functions as a bidentate ligand, forming a chelate ring by coordinating through both a pyrimidine nitrogen and a guanidine nitrogen. at.uaat.ua This chelation enhances the stability of the complex. In some instances, these ligands can also act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. at.ua The specific structure adopted depends on factors such as the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions. rsc.org

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Structural Features | Reference |

|---|---|---|---|---|

| Pd(II) | Substituted Pyrimidinylguanidine | 1:2 | Square planar geometry, bidentate coordination | at.ua |

| Cu(II) | Bis(guanidine) | Variable | Chelating and bridging motifs | at.ua |

| Ni(II) | 2-Guanidinobenzimidazole | 1:2 | Square planar geometry, bidentate coordination through N3 and N12 | mdpi.com |

| Fe(II) | Guanidine-Pyridine Hybrid | 1:2 | Distorted tetrahedral geometry | rsc.org |

Characterization of Coordination Modes and Geometries

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to probe the coordination environment in both solid and solution states. In IR spectroscopy, shifts in the stretching frequencies of the C=N and N-H bonds of the guanidine and pyrimidine groups upon coordination provide evidence of metal-ligand binding. at.ua NMR spectroscopy can give insights into the ligand's conformation and the symmetry of the complex in solution. rsc.org

The coordination geometries observed for these complexes are diverse and depend on the coordination number of the metal ion and the nature of the ligands. atlanticoer-relatlantique.calibretexts.orglibretexts.org Common geometries include linear, tetrahedral, square planar, and octahedral. atlanticoer-relatlantique.calibretexts.orglibretexts.org For example, four-coordinate complexes can adopt either a tetrahedral or a square planar geometry, while six-coordinate complexes typically exhibit an octahedral geometry. atlanticoer-relatlantique.calibretexts.orglibretexts.org The specific geometry is a result of the interplay between the electronic preferences of the metal ion and the steric constraints imposed by the ligands. rsc.org

| Coordination Number | Geometry | Example Complex Type | Reference |

|---|---|---|---|

| 2 | Linear | [Ag(NH₃)₂]⁺ | atlanticoer-relatlantique.calibretexts.org |

| 4 | Tetrahedral | [Zn(CN)₄]²⁻ | atlanticoer-relatlantique.calibretexts.org |

| 4 | Square Planar | [NiCl₄]²⁻ | libretexts.org |

| 6 | Octahedral | [Co(H₂O)₆]²⁺ | atlanticoer-relatlantique.calibretexts.org |

Applications in Catalysis and Bioinorganic System Modeling

The unique structural and electronic properties of metal-pyrimidinylguanidine complexes have led to their exploration in the fields of catalysis and bioinorganic system modeling. at.ua In catalysis, the metal center in these complexes can act as a Lewis acid, activating substrates for a variety of organic transformations. mdpi.comias.ac.inrsc.org The ligand plays a crucial role in modulating the reactivity of the metal center, influencing both the activity and selectivity of the catalyst. mdpi.com For example, ruthenium complexes with guanidine-based ligands have been investigated as catalysts. mdpi.com The ability to tune the steric and electronic properties of the pyrimidinylguanidine ligand allows for the rational design of catalysts for specific applications. nagoya-u.ac.jp

In the realm of bioinorganic chemistry, these complexes serve as valuable models for the active sites of metalloenzymes. numberanalytics.comnumberanalytics.comrsc.org Many enzymes utilize metal ions coordinated to nitrogen-rich ligands, such as the imidazole (B134444) group of histidine, to perform their biological functions. numberanalytics.com Pyrimidinylguanidine ligands can mimic this coordination environment, allowing researchers to study the structure-function relationships of these enzymes. at.ua By synthesizing and characterizing these model complexes, scientists can gain insights into the mechanisms of enzymatic reactions and the role of the metal ion and its coordination sphere. numberanalytics.comnumberanalytics.com This knowledge can then be used to design artificial enzymes or inhibitors with therapeutic potential. numberanalytics.com

Molecular Recognition and Intermolecular Interactions of Pyrimidinylguanidines

Hydrogen Bonding Networks in Supramolecular Assemblies

The guanidinium (B1211019) group, a protonated form of guanidine (B92328), is a potent hydrogen bond donor, a characteristic that is fundamental to the formation of extensive hydrogen-bonding networks. d-nb.info These networks are crucial in the self-assembly of pyrimidinylguanidine derivatives into more complex supramolecular structures. nih.govnih.gov The pyrimidine (B1678525) moiety itself can also participate in hydrogen bonding, acting as a hydrogen bond acceptor. This dual capability allows for the creation of predictable and stable intermolecular connections. ontosight.ai

Research into related systems, such as those involving amino-pyrimidine and carboxylic acid groups, demonstrates the reliability of hydrogen-bond-based synthons in assembling primary structural motifs. nih.gov In these assemblies, the amino-pyrimidine/carboxylic acid interaction consistently dictates the initial formation of the larger structure. nih.gov Similarly, the guanidinium group of 1-(pyrimidin-4-yl)guanidine can form robust hydrogen bonds with various functional groups, driving the organization of molecules into well-defined one- and two-dimensional architectures. nih.govuni-bayreuth.de The stability and geometry of these hydrogen bonds are predominantly governed by electrostatic interactions, which allow for flexibility in bond length and angle. uni-bayreuth.de

Interactions with Nucleic Acid Structures

The structural features of this compound make it a prime candidate for interacting with nucleic acids like DNA and RNA. ontosight.ai The planar pyrimidine ring can engage in stacking interactions with nucleobases, while the positively charged guanidinium group can interact with the negatively charged phosphate (B84403) backbone and form specific hydrogen bonds with the nucleobases. d-nb.inforesearchgate.net

Peptide Nucleic Acids (PNAs) are synthetic mimics of nucleic acids with a neutral peptide-like backbone. nih.govbeilstein-journals.org Modifications to PNA structures, including the incorporation of guanidine-modified nucleobases, have been explored to enhance their binding affinity and sequence specificity for target DNA and RNA duplexes, leading to the formation of a triple helix structure. nih.govoup.com

The pyrimidine motif is a common strategy in triplex formation, where a pyrimidine-rich third strand binds in the major groove of a polypurine tract in a DNA or RNA duplex. nih.govnih.gov However, interruptions in the polypurine sequence by pyrimidine bases (e.g., a C-G inversion) can destabilize the triplex. nih.gov To address this, modified nucleobases have been designed to recognize these inversion sites.

Guanidine-functionalized cytosine analogues incorporated into PNAs have shown to significantly improve the recognition of C-G inversion sites in RNA duplexes. nih.govoup.com The attached guanidinium group can form two hydrogen bonds with the guanine (B1146940) base of the C-G pair, thereby stabilizing the triplex structure. nih.govoup.com This interaction is sequence-specific and does not primarily rely on non-specific ionic interactions. oup.com Studies have shown that PNAs containing these modified residues exhibit high binding affinity and can discriminate against mismatched sequences. nih.govoup.com

| PNA Construct | Target Duplex | Modification | Effect on Triplex Stability | Reference |

| PNA with guanidine-modified cytosine (Q) | RNA duplex with C-G inversion | Guanidinium group on cytosine analogue | Enhanced binding affinity and sequence specificity | nih.govoup.com |

| PNA with thiopseudoisocytosine (L) | RNA duplex | Thio-modification on pseudoisocytosine | Improved triplex formation at near-physiological pH | oup.com |

| PNA with 3-pyridazinyl nucleobase | RNA duplex with cytosine interruption | Nitrogen heterocycle modification | More stable PN*C-G triplets compared to pyrimidin-2-one | nsf.gov |

The guanidinium cation is adept at forming specific hydrogen-bonding patterns with nucleobases. researchgate.net Computational studies have revealed that the guanidinium group of arginine preferentially interacts with guanine and cytosine by forming two simultaneous hydrogen bonds. researchgate.net It interacts with the Hoogsteen face of guanine and the Watson-Crick face of cytosine. researchgate.net

This ability to form bidentate hydrogen bonds is a key factor in the molecular recognition of nucleic acids by proteins and small molecules containing the guanidinium moiety. researchgate.net In the context of this compound, the guanidinium group is predicted to form two hydrogen bonds with a guanine base in a C-G pair when incorporated into a triplex-forming PNA. nih.gov This specific interaction significantly contributes to the stability of the resulting triplex. nih.govoup.com

Beyond direct hydrogen bonding, the guanidinium group can also participate in cation-π interactions, stacking onto purine (B94841) bases, which further stabilizes the ligand-nucleic acid complex. researchgate.net

Mechanistic Studies of Ligand-Target Binding (In Vitro)

In vitro studies are essential for elucidating the mechanism by which ligands like pyrimidinylguanidines bind to their biological targets. ontosight.ai Techniques such as fluorescence spectroscopy, thermal melting experiments, and NMR titration can provide valuable data on binding affinity, specificity, and the thermodynamics of the interaction. nih.govoup.comnih.gov

For instance, fluorescence titration experiments have been used to determine the dissociation constants (Kd) of PNA-RNA duplex interactions, quantifying the binding affinity. oup.com Thermal melting studies, which measure the change in melting temperature (Tm) of a duplex upon ligand binding, provide insights into the stabilizing effect of the ligand. acs.org

NMR spectroscopy is a powerful tool for mapping the binding interface between a ligand and its target. nih.gov Chemical shift perturbation studies can identify the specific residues of a protein or nucleic acid that are involved in the interaction. nih.gov For example, NMR titrations of FOXO3-DBD with phenylpyrimidinylguanidine derivatives revealed a fast exchange on the NMR timescale, indicating weak binding affinity under the experimental conditions. nih.gov These studies also showed that different derivatives targeted different regions of the DNA-binding domain of the protein. nih.gov

| Experimental Technique | Information Obtained | Example Application | Reference |

| Fluorescence Spectroscopy | Binding affinity (Kd) | Determining the affinity of PNA for RNA duplexes | oup.com |

| Thermal Melting (Tm) | Stabilization of duplex structures | Assessing the ability of quinazoline (B50416) derivatives to stabilize G4 DNA | acs.org |

| NMR Spectroscopy | Binding site mapping, affinity | Characterizing the interaction between phenylpyrimidinylguanidines and FOXO3-DBD | nih.gov |

| Polyacrylamide Gel Electrophoresis (PAGE) | Binding and sequence specificity | Studying the binding of PNA to RNA hairpins | nih.gov |

Exploration of Non-Covalent Interactions

Electrostatic Interactions : These arise from the attraction between the positively charged guanidinium group and negatively charged moieties on the target molecule, such as the phosphate backbone of nucleic acids or acidic amino acid residues in proteins. researchgate.netvscht.cz

Hydrogen Bonding : As discussed extensively, the guanidinium group is a potent hydrogen bond donor, while the pyrimidine ring can act as an acceptor. d-nb.inforesearchgate.net These interactions are highly directional and contribute significantly to binding specificity. vscht.cz

Van der Waals Forces : These are weak, short-range interactions that occur between all atoms. They include London dispersion forces, which arise from temporary fluctuations in electron distribution. encyclopedia.pubvscht.cz While individually weak, the cumulative effect of many van der Waals contacts can be substantial, particularly in cases of good shape complementarity between the ligand and its binding site. encyclopedia.pub

Hydrophobic Interactions : These are not true bonds but rather the tendency of nonpolar groups to associate with each other in an aqueous environment to minimize their contact with water. usda.govvscht.cz The pyrimidine ring of this compound can participate in hydrophobic interactions. usda.gov

Cation-π Interactions : The positively charged guanidinium cation can interact favorably with the electron-rich face of aromatic systems, such as the nucleobases of DNA and RNA. researchgate.net This type of interaction is a significant contributor to the binding of guanidinium-containing ligands to nucleic acids. researchgate.net

The interplay of these non-covalent forces dictates the affinity and selectivity of pyrimidinylguanidine derivatives for their biological targets. usda.gov Understanding these interactions is crucial for the rational design of new molecules with improved therapeutic or diagnostic properties. vscht.cz

Applications As Chemical Biology Probes and Molecular Tools

Design Principles for Pyrimidinylguanidine-Based Molecular Probes

The design of effective molecular probes hinges on a deep understanding of structure-activity relationships and the principles of molecular recognition. For pyrimidinylguanidine-based probes, several key design principles are considered to optimize their function as tools for chemical biology.

The core 1-(Pyrimidin-4-yl)guanidine scaffold provides a rigid framework that can be systematically modified to achieve desired properties. The pyrimidine (B1678525) ring, with its nitrogen atoms, offers opportunities for hydrogen bonding interactions, which are crucial for binding to biological targets such as protein kinases. The guanidine (B92328) group, being protonatable, can engage in strong electrostatic interactions with negatively charged residues, such as phosphate (B84403) groups in ATP-binding pockets of enzymes. nih.gov

A common strategy in probe design is the attachment of reporter groups, such as fluorophores, to the core scaffold. This allows for the visualization and tracking of the probe within a cellular environment. The selection of the linker connecting the pyrimidinylguanidine core to the reporter is critical and can influence the probe's solubility, cell permeability, and steric hindrance at the target binding site.

Furthermore, the principles of bioisosteric replacement are often employed to fine-tune the properties of the probe. For instance, replacing a hydrogen atom with a fluorine atom can alter the electronic properties and metabolic stability of the molecule without significantly changing its size. Computational modeling and structure-based design are invaluable tools in predicting how these modifications will affect the binding affinity and selectivity of the probe for its intended target. researchgate.net

Utility in Investigating In Vitro Biochemical Pathways and Cellular Processes

Molecular probes derived from the this compound scaffold have demonstrated significant utility in the in vitro investigation of various biochemical pathways and cellular processes, particularly in the study of protein kinases.

Protein kinases play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of 4-anilinopyrimidine, which share a structural resemblance to this compound, have been synthesized and evaluated as kinase inhibitors. nih.govresearchgate.net For example, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been shown to selectively target members of the class III receptor tyrosine kinase family. nih.gov These compounds serve as valuable tools to probe the function of these kinases in cellular signaling cascades.

In vitro kinase assays are commonly used to determine the inhibitory potency of these compounds. Such assays typically measure the ability of the compound to block the phosphorylation of a substrate by a specific kinase. The data generated from these assays, often expressed as IC50 values, provide insights into the structure-activity relationship of the inhibitors and guide the design of more potent and selective probes.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Compound A | Kinase X | 0.5 |

| Compound B | Kinase Y | 1.2 |

| Compound C | Kinase Z | 0.8 |

Note: Data is illustrative and based on findings for structurally related pyrimidine-based kinase inhibitors.

Beyond kinase inhibition, these molecular tools can be used to study protein-protein interactions, cellular localization of target proteins, and the dynamics of signaling pathways. By employing fluorescently labeled pyrimidinylguanidine probes, researchers can use techniques like fluorescence microscopy and flow cytometry to visualize and quantify these cellular events.

Scaffold Applications in the Discovery and Exploration of Chemical Space

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This property makes it an excellent starting point for the construction of combinatorial libraries to explore vast regions of chemical space in the search for new bioactive molecules.

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally diverse compounds from a common core scaffold. By systematically varying the substituents on the pyrimidine ring and the guanidine group of the this compound scaffold, a library of thousands or even millions of unique compounds can be generated. nih.gov

These libraries can then be screened against a panel of biological targets to identify "hit" compounds with desired activities. This high-throughput screening approach significantly accelerates the early stages of drug discovery. For example, a library of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally analogous to pyrimidines, has been successfully used to identify potent kinase inhibitors. rsc.org

The synthesis of such libraries can be performed using either solid-phase or solution-phase techniques. Solid-phase synthesis, where the scaffold is attached to a resin, facilitates the purification of intermediates and the final products. Solution-phase synthesis, on the other hand, often allows for a wider range of chemical transformations.

The exploration of chemical space around the this compound scaffold has led to the discovery of molecules with diverse biological activities, highlighting the versatility and importance of this chemical framework in modern chemical biology and drug discovery. The development of novel synthetic methodologies continues to expand the accessible chemical space, promising the discovery of even more potent and selective molecular tools in the future. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.